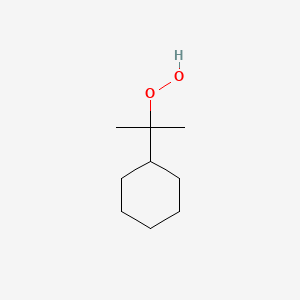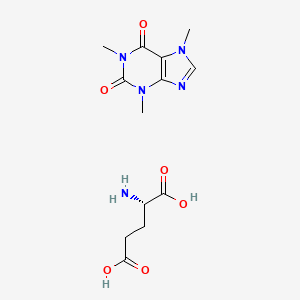
5-(2-Hydroxyethoxy)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethoxy)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes It features a benzene ring substituted with two hydroxyl groups and an additional hydroxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethoxy)benzene-1,3-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes, which can be performed using reagents such as osmium tetroxide or potassium permanganate . Another method includes the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of dihydroxybenzenes often involves the catalytic hydrogenation of phenolic compounds. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst type .
化学反応の分析
Types of Reactions
5-(2-Hydroxyethoxy)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-(2-Hydroxyethoxy)benzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and other industrial materials
作用機序
The mechanism of action of 5-(2-Hydroxyethoxy)benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but lacks the hydroxyethoxy group.
Resorcinol (1,3-dihydroxybenzene): Similar in structure but lacks the hydroxyethoxy group.
Hydroquinone (1,4-dihydroxybenzene): Similar in structure but lacks the hydroxyethoxy group.
特性
CAS番号 |
55281-42-0 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC名 |
5-(2-hydroxyethoxy)benzene-1,3-diol |
InChI |
InChI=1S/C8H10O4/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5,9-11H,1-2H2 |
InChIキー |
QHHFGWJKHBSQCD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1O)OCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



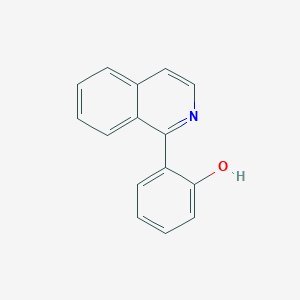

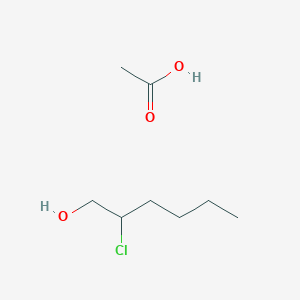

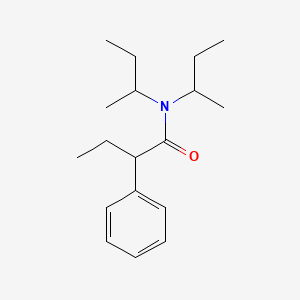
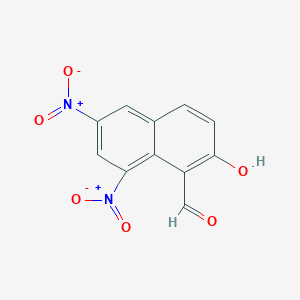
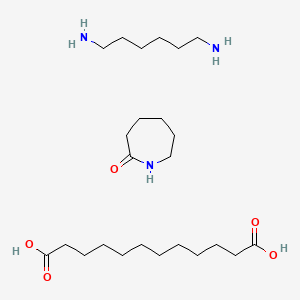
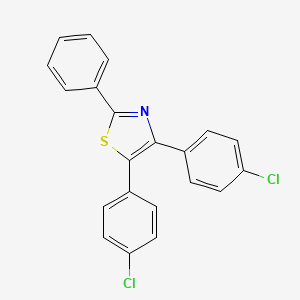

![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
